L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine

Description

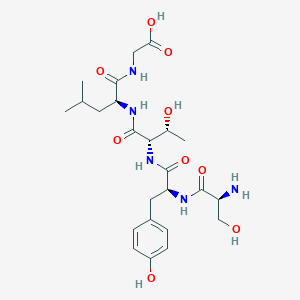

L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine is a synthetic pentapeptide composed of five amino acid residues: L-serine (Ser), L-tyrosine (Tyr), L-threonine (Thr), L-leucine (Leu), and glycine (Gly). This sequence confers unique physicochemical properties, including a balance of polar (Ser, Thr, Tyr) and hydrophobic (Leu) residues, with glycine providing structural flexibility. The absence of post-translational modifications or non-natural amino acids in its structure implies it may serve as a model for studying native peptide interactions or degradation pathways .

Properties

CAS No. |

915780-10-8 |

|---|---|

Molecular Formula |

C24H37N5O9 |

Molecular Weight |

539.6 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C24H37N5O9/c1-12(2)8-17(22(36)26-10-19(33)34)28-24(38)20(13(3)31)29-23(37)18(27-21(35)16(25)11-30)9-14-4-6-15(32)7-5-14/h4-7,12-13,16-18,20,30-32H,8-11,25H2,1-3H3,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,33,34)/t13-,16+,17+,18+,20+/m1/s1 |

InChI Key |

GIUFVCDKBJEWAC-NBZNJJEASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

Reduction: Reduction reactions can be used to modify disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution Reagents: Various amino acid derivatives can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with altered biological activity.

Scientific Research Applications

Biological Activities

Peptides like L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine exhibit a variety of biological activities that can be leveraged in research and clinical settings:

- Antioxidant Properties : The presence of tyrosine and serine contributes to the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Neuroprotective Effects : Research indicates that certain peptides can enhance neuronal survival and function, making them candidates for neurodegenerative disease treatment.

- Muscle Protein Synthesis : Leucine is known for its role in stimulating muscle protein synthesis through the mTOR signaling pathway, which may be beneficial for muscle recovery and growth in various populations, including athletes and the elderly .

Therapeutic Applications

The therapeutic potential of this compound spans several fields:

- Metabolic Disorders : Peptides that include leucine have been shown to improve insulin sensitivity and lipid metabolism, making them promising candidates for treating conditions like obesity and type 2 diabetes .

- Cognitive Function : The neuroprotective properties of peptides may help in developing treatments for cognitive decline associated with aging or neurodegenerative diseases .

- Wound Healing : The amino acids present in this peptide can promote cellular proliferation and migration, essential processes in wound healing.

Research Findings

Recent studies have provided insights into the mechanisms by which this compound may exert its effects:

- mTOR Signaling Pathway : Leucine activates the mTOR pathway, which is crucial for protein synthesis and muscle growth. This pathway's activation has been linked to improved metabolic health and muscle hypertrophy .

- Cellular Protection Mechanisms : The antioxidant properties of serine and tyrosine may protect against cellular damage in various models of stress-related conditions .

Case Study 1: Muscle Recovery

A study involving athletes demonstrated that supplementation with peptides containing leucine led to significant improvements in muscle recovery post-exercise. Participants who consumed these peptides showed enhanced protein synthesis rates compared to those who received a placebo.

Case Study 2: Neuroprotection

In a model of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function metrics. This suggests potential applications in treating Alzheimer's disease or other forms of dementia.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Sequence Length and Composition :

- The main pentapeptide (Ser-Tyr-Thr-Leu-Gly) is shorter than hexapeptide analogs (e.g., Arg-Gly-Tyr-Ser-Leu-Gly ), which may limit its binding affinity compared to longer peptides.

- Substitutions like arginine (positively charged) or phenylalanine (hydrophobic) alter charge distribution and hydrophobicity, impacting interactions with cellular targets .

Stereochemistry :

- The inclusion of D-alanine in L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl enhances resistance to enzymatic degradation, a critical advantage for therapeutic peptides. In contrast, the main compound’s all-L configuration may limit its in vivo stability.

Tyrosine and serine residues in the main compound suggest redox or phosphorylation-mediated regulatory roles, though experimental validation is needed.

Biological Activity

L-Seryl-L-tyrosyl-L-threonyl-L-leucylglycine, a pentapeptide composed of five amino acids, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in various applications.

Structure and Composition

The compound consists of the following amino acids:

- L-Serine (Ser)

- L-Tyrosine (Tyr)

- L-Threonine (Thr)

- L-Leucine (Leu)

- Glycine (Gly)

This unique combination of amino acids contributes to its functional properties and biological effects.

1. Neurotransmission Modulation

Research indicates that peptides similar to this compound may influence neurotransmitter systems. For instance, L-Tyrosine is a precursor for catecholamines (dopamine, norepinephrine, and epinephrine), which are critical for mood regulation and cognitive function. The presence of L-Serine enhances NMDA receptor activity, which is vital for synaptic plasticity and memory formation .

2. Antioxidant Properties

Peptides containing tyrosine have been shown to exhibit antioxidant properties. The phenolic structure of tyrosine can scavenge free radicals, potentially reducing oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .

3. Cellular Signaling

The presence of L-Threonine and L-Leucine suggests that this peptide may play a role in cellular signaling pathways. These amino acids are known to activate the mTOR pathway, which is crucial for cell growth and metabolism .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of similar peptides on neuronal cells exposed to oxidative stress. Results indicated that these peptides reduced cell death and improved mitochondrial function, suggesting a protective role against neurodegeneration .

Case Study 2: Cognitive Enhancement

In clinical trials involving aged subjects, supplementation with a peptide blend containing L-Tyrosine demonstrated improvements in cognitive performance under stress conditions. Participants reported enhanced memory recall and reduced mental fatigue .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.